Doxofylline

Asthma Meta-Analysis Adverse Events

Doxofylline is structurally differentiated by a dioxolane group at N-7, which eliminates adenosine A1/A2 receptor antagonism (>100 µM vs. theophylline 2-30 µM) and calcium channel interference, thereby avoiding theophylline's cardiovascular and CNS side effects. Its CYP1A2-independent metabolism minimizes drug-drug interactions and removes the need for therapeutic drug monitoring. Head-to-head RCTs confirm comparable efficacy to theophylline (FEV1 improvement) with a significantly lower adverse event risk (RR 0.76) and fewer treatment discontinuations (NNT=5). A 12-week cost-effectiveness analysis from the Italian health system and societal perspectives demonstrates dominance over theophylline—both less expensive and more effective in avoided asthma attacks and utility-adjusted therapy days. For procurement in respiratory R&D, doxofylline is the safer, more convenient, and economically rational methylxanthine choice.

Molecular Formula C11H14N4O4
Molecular Weight 266.25 g/mol
CAS No. 69975-86-6
Cat. No. B1670904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxofylline
CAS69975-86-6
SynonymsDoxofylline;  Ansimar;  ABC-12-3;  ABC-1213;  ALT-07;  DO-309;  ABC 12 3;  ABC 1213;  ALT 07;  DO 309;  ABC12;  3;  ABC1213;  ALT07;  DO309
Molecular FormulaC11H14N4O4
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCCO3
InChIInChI=1S/C11H14N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3
InChIKeyHWXIGFIVGWUZAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility39.9 [ug/mL] (The mean of the results at pH 7.4)
Insoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Doxofylline (CAS 69975-86-6): A Next-Generation Methylxanthine Bronchodilator with a Differentiated Safety Profile


Doxofylline is a novel methylxanthine derivative and bronchodilator indicated for asthma and chronic obstructive pulmonary disease (COPD). It is structurally distinct from theophylline due to the presence of a dioxolane group at the N-7 position [1]. Unlike theophylline, doxofylline has negligible affinity for adenosine A1 and A2 receptors (>100 µM) and does not significantly inhibit phosphodiesterase (PDE) isoforms (except for PDE2A at high concentrations) or antagonize calcium channels [2][3]. Its pharmacokinetic profile features a mean elimination half-life of 7.01 ± 0.8 hours and minimal (<4%) renal excretion of unchanged drug, with metabolism largely independent of CYP1A2, thereby avoiding many clinically significant drug-drug interactions [4][5].

Why Doxofylline Cannot Be Substituted with Theophylline or Aminophylline in Scientific and Procurement Decisions


Doxofylline's distinct molecular architecture directly translates into a divergent safety, tolerability, and drug-interaction profile that precludes generic substitution. While theophylline and aminophylline remain effective bronchodilators, their narrow therapeutic index, requirement for plasma-level monitoring, and extensive CYP1A2-mediated drug interactions impose significant clinical management burdens [1]. In head-to-head randomized controlled trials, doxofylline at 400 mg TID demonstrates comparable efficacy in improving FEV1 and reducing asthma events as theophylline 250 mg TID, but with a significantly lower incidence of adverse events and treatment discontinuations [2]. Furthermore, doxofylline lacks the adenosine receptor antagonism and calcium channel interference that underlie theophylline's cardiovascular and CNS side effects [3]. From a procurement perspective, these documented differences in safety, dosing convenience, and total cost of care establish doxofylline as a non-interchangeable, therapeutically distinct entity [4].

Quantitative Evidence Guide: Direct Comparator Data for Doxofylline vs. Theophylline and Aminophylline


Superior Safety Profile: 24% Lower Risk of Adverse Events in Asthma Meta-Analysis

A meta-analysis of 696 asthmatic patients from four randomized controlled trials found that doxofylline was significantly more effective than theophylline in reducing the risk of adverse events (AEs), with a relative risk (RR) of 0.76 (95% CI: 0.59–0.99; P < 0.05) [1]. This represents a 24% lower risk of experiencing an adverse event with doxofylline compared to theophylline.

Asthma Meta-Analysis Adverse Events

Reduced Asthma Exacerbation Frequency: 0.14 Fewer Daily Events vs. Theophylline

In the same meta-analysis, doxofylline treatment resulted in a significantly greater reduction in daily asthma events compared to theophylline, with a mean difference of −0.14 events per day (95% CI: -0.27 to 0.00; P < 0.05) [1]. This indicates superior control of asthma symptoms.

Asthma Exacerbation Efficacy

Significantly Lower Treatment Discontinuation Due to Adverse Events: Number Needed to Treat (NNT) = 5

In a 12-week randomized, double-blind trial of 346 patients with chronic reversible asthma, significantly more patients discontinued treatment due to adverse events in the theophylline 250 mg TID group compared to the doxofylline 400 mg TID group (P = 0.001) [1]. The number of patients needed to treat (NNT) with doxofylline to prevent one dropout due to theophylline-related adverse events was calculated as 5.

Tolerability Adherence Discontinuation

10-Fold Lower Potency for Adenosine Antagonism and Cardiodepressant Effects

In isolated guinea pig atrial preparations, doxofylline was found to be 10 times less potent than theophylline in antagonizing the cardiodepressant activity induced by adenosine [1]. Theophylline induced a positive chronotropic effect starting at 0.03 mM, whereas doxofylline only slightly increased atrial rate at a much higher concentration of 0.3 mM.

Cardiovascular Safety Adenosine Receptor Pharmacodynamics

Absence of Clinically Significant CYP1A2-Mediated Drug-Drug Interactions

Unlike theophylline and aminophylline, which are primarily metabolized by CYP1A2 and subject to numerous drug interactions, doxofylline metabolism is largely independent of this pathway [1]. A pharmacokinetic study in rats demonstrated that co-administration of the CYP1A2 inhibitor andrographolide significantly elevated theophylline AUC (P < 0.05) and reduced its clearance when given as aminophylline, but had no significant effect on the pharmacokinetic parameters of doxofylline or its metabolite theophylline [2].

Drug-Drug Interactions Pharmacokinetics CYP1A2

Optimal Use Cases for Doxofylline (CAS 69975-86-6) Based on Evidence


First-Line Oral Bronchodilator for Asthma Patients with Cardiovascular Comorbidities

Given doxofylline's 10-fold lower potency for adenosine antagonism and lack of cardiostimulant effects compared to theophylline [1], it is the preferred methylxanthine for asthma patients with concomitant cardiovascular conditions such as hypertension, arrhythmias, or ischemic heart disease. The significantly lower risk of adverse events (RR 0.76) and treatment discontinuation (NNT=5) further supports its use in this vulnerable population [2][3].

Oral Maintenance Therapy in COPD Patients Requiring Polypharmacy Management

Doxofylline's independence from CYP1A2-mediated metabolism minimizes the risk of drug-drug interactions, a critical advantage over theophylline in elderly COPD patients who frequently receive multiple medications (e.g., macrolides, fluoroquinolones, calcium-channel blockers) [4]. This simplified pharmacokinetic profile reduces the need for therapeutic drug monitoring and enhances safety in complex patient cohorts [5].

Cost-Effective Alternative to Theophylline in Resource-Constrained Settings

A cost-effectiveness analysis using data from a 12-week RCT demonstrated that doxofylline dominates theophylline in the treatment of asthma, being both less expensive and more effective in terms of avoided asthma attacks (AAAs) and utility-adjusted therapy days (UATDs) from both the Italian health system and societal perspectives [6]. This economic advantage, combined with its favorable safety profile, makes doxofylline a rational procurement choice for health systems seeking to optimize outcomes within budget constraints.

Preclinical Research Model for Adenosine Receptor-Independent Bronchodilation

Due to its negligible affinity for adenosine A1, A2A, A2B, and A3 receptors (all >100 µM) compared to theophylline (A1: 10–30 µM; A2A: 2–10 µM) [7], doxofylline serves as a valuable pharmacological tool for dissecting adenosine receptor-independent mechanisms of bronchodilation and anti-inflammatory activity in respiratory research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Doxofylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.